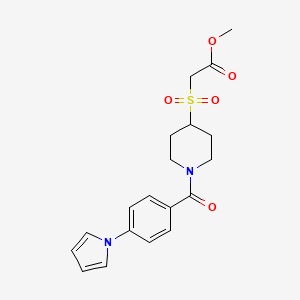

methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)acetate

Descripción

Propiedades

IUPAC Name |

methyl 2-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]sulfonylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-26-18(22)14-27(24,25)17-8-12-21(13-9-17)19(23)15-4-6-16(7-5-15)20-10-2-3-11-20/h2-7,10-11,17H,8-9,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEVPUWMHSGSMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)acetate typically involves multiple steps. One common approach is to start with the preparation of the pyrrole derivative, followed by the introduction of the benzoyl group and the piperidine ring. The final step involves the sulfonylation and esterification to obtain the desired compound. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Anticancer Activity

Methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)acetate has been investigated for its potential anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells, particularly through the activation of caspases, which are crucial for programmed cell death. A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes, notably histone deacetylases (HDACs). HDAC inhibitors are increasingly recognized for their role in cancer treatment due to their ability to alter gene expression and promote apoptosis in tumor cells. Methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)acetate has been reported to inhibit both mouse HDAC1 and maize HD2 enzymes effectively, highlighting its potential as a therapeutic agent in oncology.

Antimicrobial Properties

Research into the antimicrobial activity of similar sulfonamide-containing compounds suggests that methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)acetate may possess significant antibacterial properties. Studies have shown that sulfonamide derivatives often exhibit enhanced activity against various bacterial strains, making this compound a candidate for further investigation in antimicrobial drug development .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to changes in cellular pathways and biological responses .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other sulfonylated esters and pyrrole derivatives, such as methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate .

Uniqueness

What sets methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)acetate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Actividad Biológica

Methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)acetate is a complex chemical compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, particularly focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its diverse biological activities.

- Pyrrole Moiety : A five-membered ring with nitrogen that enhances the compound's reactivity and biological properties.

- Sulfonyl Group : This functional group is known for its role in enhancing solubility and bioavailability.

The molecular formula of the compound is , with a molecular weight of approximately 426.55 g/mol.

Antimicrobial Activity

Recent studies have indicated that compounds containing piperidine and pyrrole moieties exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb) with IC50 values ranging from 13 to 22 μM . The sulfonyl group also contributes to the antibacterial activity by enhancing the interaction with bacterial enzymes.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that piperidine derivatives can induce apoptosis in cancer cells. For example, a related compound exhibited an IC50 value of 2.57 μM against breast cancer cell lines . The mechanism involves the inhibition of specific pathways crucial for cancer cell survival.

Enzyme Inhibition

The sulfonyl group in the compound is associated with enzyme inhibitory activities. It has been noted that compounds with similar structures can inhibit acetylcholinesterase (AChE) and urease, which are vital in various physiological processes . The inhibition of AChE is particularly relevant in treating neurodegenerative diseases like Alzheimer's.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and pyrrole rings can significantly influence potency and selectivity against target enzymes or receptors. For example, replacing certain functional groups on the piperidine ring has been shown to enhance both solubility and bioactivity .

Case Study 1: Antimicrobial Efficacy

A study focusing on a series of piperidine derivatives found that introducing a sulfonyl group improved antibacterial activity against Mtb. The lead compound demonstrated synergistic effects when combined with other antimicrobial agents, achieving nearly complete sterilization in vivo within two weeks .

Case Study 2: Anticancer Activity

In another study, a derivative of methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)acetate was tested against various cancer cell lines. The results indicated significant cytotoxicity, with an IC50 value lower than that of standard chemotherapeutics like Olaparib, suggesting potential as a novel anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.